molecular formula C27H33F3N4O3 B606792 (R)-N-((4-甲氧基-6-甲基-2-氧代-1,2-二氢吡啶-3-基)甲基)-2-甲基-1-(1-(1-(2,2,2-三氟乙基)哌啶-4-基)乙基)-1H-吲哚-3-甲酰胺 CAS No. 1621862-70-1

(R)-N-((4-甲氧基-6-甲基-2-氧代-1,2-二氢吡啶-3-基)甲基)-2-甲基-1-(1-(1-(2,2,2-三氟乙基)哌啶-4-基)乙基)-1H-吲哚-3-甲酰胺

货号: B606792
CAS 编号: 1621862-70-1
分子量: 518.6 g/mol
InChI 键: HPODOLXTMDHLLC-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CPI-1205,也称为利拉美司他,是一种有效的、可逆的、辅因子竞争性的小分子抑制剂,可以抑制组蛋白赖氨酸甲基转移酶 EZH2(增强子 of Zeste 同源物 2)。这种酶是多梳抑制复合物 2(PRC2)的关键组成部分,通过在赖氨酸 27(H3K27me)处甲基化组蛋白 H3 来发挥在基因沉默中的关键作用。 CPI-1205 已显示出潜在的抗肿瘤活性,特别是在 EZH2 活性异常的癌症中 .

科学研究应用

CPI-1205 具有广泛的科学研究应用,包括:

作用机制

CPI-1205 通过选择性抑制 EZH2 的活性发挥其作用。EZH2 是 PRC2 复合物的催化亚基,在赖氨酸 27(H3K27me)处甲基化组蛋白 H3。这种甲基化会导致参与细胞周期调节、分化和凋亡的靶基因的转录抑制。 通过抑制 EZH2,CPI-1205 阻止了 H3K27me 的形成,从而促进抑制肿瘤生长和诱导细胞死亡的基因的表达 .

未来方向

CPI-1205 is currently in Phase I clinical trials for B-Cell Lymphomas . The results of these trials will determine the future directions for this compound in terms of its clinical use and further development.

生化分析

Biochemical Properties

CPI-1205 plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme EZH2, which is a component of the polycomb repressive complex 2 (PRC2). EZH2 is responsible for the methylation of lysine 27 on histone H3 (H3K27me3), a modification that leads to transcriptional repression of target genes. By inhibiting EZH2, CPI-1205 prevents the methylation of H3K27, thereby altering gene expression patterns associated with cancer pathways . This inhibition is achieved through competition with the cofactor S-adenosylmethionine (SAM), which is required for the methyltransferase activity of EZH2 .

Cellular Effects

CPI-1205 has demonstrated significant effects on various types of cells and cellular processes. In cancer cells, particularly those with overexpression or mutations in EZH2, CPI-1205 inhibits cell proliferation and induces apoptosis. This compound has shown robust antitumor effects in preclinical models, including prostate cancer and B-cell lymphomas . CPI-1205 influences cell signaling pathways by modulating the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it affects cellular metabolism by altering the expression of metabolic genes and pathways .

Molecular Mechanism

The molecular mechanism of CPI-1205 involves its selective inhibition of EZH2, both in its wild-type and mutated forms. By binding to the active site of EZH2, CPI-1205 competes with SAM, thereby preventing the methylation of H3K27 . This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways . The compound’s selectivity for EZH2 over other histone methyltransferases ensures targeted therapeutic effects with minimal off-target activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CPI-1205 have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Long-term studies have shown that CPI-1205 maintains its antitumor effects and continues to inhibit EZH2 activity in both in vitro and in vivo models . The degradation of CPI-1205 and its metabolites over time can influence its efficacy, necessitating careful monitoring and dosage adjustments in prolonged treatments .

Dosage Effects in Animal Models

The effects of CPI-1205 vary with different dosages in animal models. In preclinical studies, CPI-1205 has been administered at various doses to evaluate its therapeutic window and potential toxic effects . At lower doses, CPI-1205 effectively inhibits EZH2 activity and suppresses tumor growth without significant adverse effects . At higher doses, the compound can cause toxicity, including weight loss, gastrointestinal disturbances, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

CPI-1205 is involved in several metabolic pathways, primarily through its interaction with EZH2 and the subsequent modulation of gene expression . The inhibition of EZH2 by CPI-1205 affects the methylation status of histone proteins, leading to changes in chromatin structure and gene expression . This compound also influences metabolic flux by altering the expression of genes involved in cellular metabolism, including those regulating glycolysis, oxidative phosphorylation, and lipid metabolism .

Transport and Distribution

Within cells and tissues, CPI-1205 is transported and distributed through various mechanisms. The compound exhibits good oral bioavailability and is efficiently absorbed into the bloodstream . Once inside the cells, CPI-1205 interacts with transporters and binding proteins that facilitate its distribution to target sites, including the nucleus where EZH2 is localized . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

CPI-1205 primarily localizes to the nucleus, where it exerts its inhibitory effects on EZH2 . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins . Post-translational modifications and targeting signals may also play a role in directing CPI-1205 to specific nuclear compartments . The localization of CPI-1205 to the nucleus is essential for its activity, as it allows the compound to effectively inhibit EZH2 and modulate gene expression.

准备方法

CPI-1205 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:

CPI-1205 的工业生产方法包括扩大合成路线的规模,同时确保一致性和质量。这包括优化反应条件,使用高纯度试剂,并实施严格的质量控制措施。

化学反应分析

CPI-1205 会发生几种类型的化学反应,包括:

    氧化: 在特定条件下,CPI-1205 可以被氧化以形成氧化衍生物。

    还原: 该化合物可以被还原以形成还原衍生物,这些衍生物可能具有不同的生物活性。

    取代: CPI-1205 可以发生取代反应,其中特定的官能团被其他官能团取代,以改变其活性并提高其选择性。

在这些反应中常用的试剂和条件包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及促进取代反应的各种催化剂。 这些反应形成的主要产物通常是具有修饰官能团的 CPI-1205 衍生物 .

相似化合物的比较

CPI-1205 与其他 EZH2 抑制剂进行比较,例如:

    他泽米司他: 另一种 EZH2 抑制剂,具有相似的作用机制,但药代动力学特性不同。

    GSK126: 一种 EZH2 抑制剂,具有中等抗肿瘤活性,选择性特征不同。

    PF-06821497: 一种较新的 EZH2 抑制剂,具有良好的临床前研究结果。

CPI-1205 在其对 EZH2 的高选择性(相对于 EZH1)及其在临床前模型中的强大抗肿瘤作用方面是独一无二的。 与其他 EZH2 抑制剂相比,它显示出改善的细胞活性以及良好的口服生物利用度 .

属性

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPODOLXTMDHLLC-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621862-70-1
Record name CPI-1205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPI-1205
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIRAMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。